![molecular formula C12H12N4O3 B2537270 6-amino-5-nitroso-1-phenethylpyrimidine-2,4(1H,3H)-dione CAS No. 1055299-81-4](/img/structure/B2537270.png)
6-amino-5-nitroso-1-phenethylpyrimidine-2,4(1H,3H)-dione
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Description
The compound "6-amino-5-nitroso-1-phenethylpyrimidine-2,4(1H,3H)-dione" is a pyrimidine derivative that is part of a broader class of compounds with potential biological and pharmaceutical applications. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The nitroso group at the 5-position and the amino group at the 6-position are functional groups that can participate in various chemical reactions and contribute to the compound's reactivity and interaction with biological systems .
Synthesis Analysis
The synthesis of related 6-amino-5-nitrosopyrimidine derivatives often involves the nitrosation of pre-existing pyrimidine compounds. For example, the synthesis of 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione monosodium dihydrate involved regioselective methylation of 6-aminouracil followed by nitrosation with sodium nitrite and hydrochloric acid . Similar synthetic strategies could be applied to the synthesis of "this compound," although the specific details of its synthesis are not provided in the data .
Molecular Structure Analysis
The molecular structure of 6-amino-5-nitrosopyrimidine derivatives has been studied using techniques such as X-ray diffraction and NMR spectroscopy. These studies reveal the presence of intramolecular hydrogen bonds and significant polarization of the electronic structures of the molecules. For instance, the structure of 6-amino-4-methylamino-5-nitrosopyrimidine was investigated in both the solid state and in solution, showing different conformers stabilized by intramolecular hydrogen bonds . The molecular structure is crucial for understanding the reactivity and interaction of the compound with other molecules .
Chemical Reactions Analysis
6-Amino-5-nitrosopyrimidine derivatives can undergo various chemical reactions, including condensation, oxidation-reduction, and addition reactions. For example, reactions with thiols can lead to a variety of products, such as disulfides and pteridine derivatives . The presence of amino and nitroso groups allows for reactions with amines, leading to rearrangements or addition products depending on the conditions and catalysts used . These reactions are important for the potential modification and functionalization of the compound for various applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-amino-5-nitrosopyrimidine derivatives are influenced by their molecular structure. The presence of polarized molecular-electronic structures leads to extensive charge-assisted hydrogen bonding, which can result in various supramolecular structures, such as ribbons and sheets, depending on the specific substituents and conditions . These properties are important for the solubility, stability, and potential biological activity of the compound .
Scientific Research Applications
1. Chemical Reactions and Products
Condensation and Oxidation-Reduction Products
The reactions of similar compounds with thiols lead to a variety of products including disulphides and dioxo-pyrimidine derivatives, indicating potential applications in synthetic chemistry (Youssefyeh, 1975).
Synthesis of Pyrimido-Pyrimidones
The compound reacts with primary aromatic or heterocyclic amines and formaldehyde to create pyrimido[4,5-d]pyrimidin-2,4-dione ring systems, highlighting its utility in constructing complex organic structures (Hamama et al., 2012).
NO-Generating Properties
The compound, when oxidized, can generate nitric oxide (NO) in the presence of thiols under physiological conditions, which could have implications in biomedical research (Sako et al., 1998).
2. Structural Analysis and Molecular Interactions
X-Ray Analysis
The compound's structure and its derivatives have been analyzed via X-ray crystallography, offering insights into its molecular conformation and potential for forming hydrogen bonds (Zhou et al., 2007).
Spectroscopic Studies
Spectral methods and X-ray single crystal diffraction have been used to characterize synthesized derivatives, assisting in understanding the electronic absorption and molecular orbital analyses of the compound (Barakat et al., 2018).
Intermolecular Hydrogen Bonds
Investigations into the molecular-electronic structures of derivatives reveal extensive charge-assisted hydrogen bonding, important for understanding the compound's chemical behavior (Quesada et al., 2004).
properties
IUPAC Name |
6-amino-5-nitroso-1-(2-phenylethyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c13-10-9(15-19)11(17)14-12(18)16(10)7-6-8-4-2-1-3-5-8/h1-5H,6-7,13H2,(H,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHKHNKSXPQOTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=C(C(=O)NC2=O)N=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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